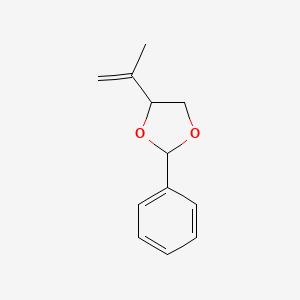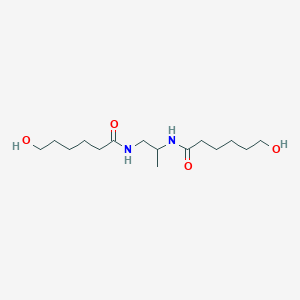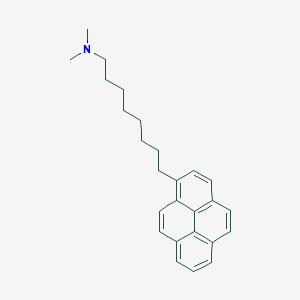![molecular formula C14H18Cl2N2O3 B14343381 Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate CAS No. 92302-31-3](/img/structure/B14343381.png)
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a bis(2-chloroethyl)carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with bis(2-chloroethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified with ethanol to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bis(2-chloroethyl) groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Substituted carbamates and amines.
Hydrolysis: 4-aminobenzoic acid, ethanol, and bis(2-chloroethyl)amine.
Oxidation and reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cell division.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate involves the formation of covalent bonds with nucleophilic sites in biological macromolecules. The bis(2-chloroethyl) groups can form cross-links with DNA, leading to the inhibition of DNA replication and cell division. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate can be compared with other carbamate derivatives and alkylating agents:
Similar Compounds: this compound, this compound, and this compound.
Uniqueness: The presence of both an ester and a bis(2-chloroethyl)carbamoyl group makes this compound unique, as it combines the reactivity of carbamates with the potential for DNA cross-linking.
Eigenschaften
CAS-Nummer |
92302-31-3 |
|---|---|
Molekularformel |
C14H18Cl2N2O3 |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
ethyl 4-[bis(2-chloroethyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C14H18Cl2N2O3/c1-2-21-13(19)11-3-5-12(6-4-11)17-14(20)18(9-7-15)10-8-16/h3-6H,2,7-10H2,1H3,(H,17,20) |
InChI-Schlüssel |
JSLRCSJIFRUZNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


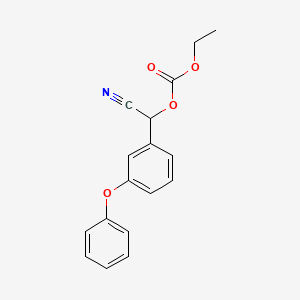
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)

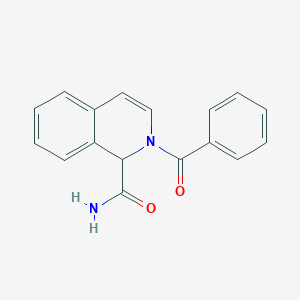

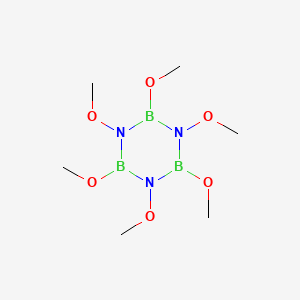
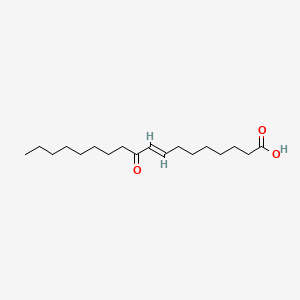
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
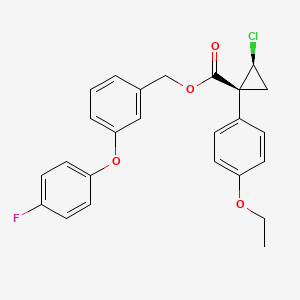
![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
